molecular formula C13H16N4O B2383848 N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide CAS No. 2196077-26-4

N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide

Cat. No. B2383848
CAS RN: 2196077-26-4
M. Wt: 244.298
InChI Key: VCCVMCRZJBZXFW-UHFFFAOYSA-N
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Description

“N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds have been synthesized and evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using IR absorption spectra and 1H-NMR spectrum . For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

These compounds have shown to intercalate DNA . For instance, a similar compound potently intercalates DNA at a decreased IC50 value (35.33 ± 1.8 μM), which is nearly equipotent to that of doxorubicin (31.27 ± 1.8 μM) .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using various techniques such as IR absorption spectra and 1H-NMR spectrum .

Mechanism of Action

The mechanism of action of these compounds involves inhibitory activities toward c-Met/VEGFR-2 kinases . They also show antiproliferative activities against tested cell lines in vitro . For example, compound 17l exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

Future Directions

The future directions in the research of these compounds could involve further exploration of [1,2,4]triazolo[4,3-a]quinoxaline as antimicrobial agents . It was reported that the presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on incorporating different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo[4,3-a]quinoxaline ring .

properties

IUPAC Name

N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-4-11(18)14-12(9(2)3)13-16-15-10-7-5-6-8-17(10)13/h4-9,12H,1H2,2-3H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCVMCRZJBZXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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